

# An In-Depth Toxicological Profile of Brallobarbital: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Brallobarbital |           |
| Cat. No.:            | B1196821       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on **Brallobarbital**. It is important to note that **Brallobarbital** is an older drug, and comprehensive toxicological data according to modern standards are scarce in the public domain. Significant data gaps exist, particularly concerning quantitative toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

## Introduction

Brallobarbital is a barbiturate derivative developed in the 1920s that possesses sedative and hypnotic properties.[1][2] It was primarily used for the treatment of insomnia and was most notably a component of the combination drug Vesparax®, which also contained secobarbital and hydroxyzine.[1][2] Vesparax® has been withdrawn from the market in most countries due to its potential for abuse and the availability of safer alternatives.[3] Brallobarbital has been identified as the primary contributor to the toxicity observed in Vesparax® intoxications.[1][4]

This technical guide provides a comprehensive overview of the known toxicological profile of **Brallobarbital**, based on the limited scientific literature available.

### **Chemical and Physical Properties**

**Brallobarbital** is a derivative of barbituric acid with a bromo-allyl and an allyl group at the 5-position.



| Property          | Value                                                                           | Reference |
|-------------------|---------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-(2-bromoprop-2-en-1-yl)-5-<br>(prop-2-en-1-yl)-1,3-diazinane-<br>2,4,6-trione | [5]       |
| CAS Number        | 561-86-4                                                                        | [5]       |
| Molecular Formula | C10H11BrN2O3                                                                    | [5]       |
| Molecular Weight  | 287.11 g/mol                                                                    | [5]       |

#### **Pharmacokinetics**

The pharmacokinetic profile of **Brallobarbital** is noted to be peculiar and is a significant factor in its toxicity.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: **Brallobarbital** is absorbed orally.[1]
- Distribution: In cases of fatal Vesparax® intoxication, **Brallobarbital** has been detected in various tissues, including blood, brain, liver, kidney, and muscle.[6] This indicates a wide distribution throughout the body.
- Metabolism: The metabolism of Brallobarbital is a key aspect of its toxicology. The half-life of Brallobarbital is significantly longer after oral administration compared to intravenous injection, suggesting that a metabolite formed after oral intake is responsible for its retarded elimination.[1][4] As a barbiturate with an allyl group, its metabolism likely involves oxidation of this side chain. Barbiturates are known to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[7][8]
- Excretion: The route of excretion for Brallobarbital and its metabolites has not been fully elucidated in the available literature.

#### **Pharmacokinetic Parameters**



Quantitative pharmacokinetic parameters for **Brallobarbital** are not well-documented. However, the difference in its elimination rate based on the route of administration is a critical toxicological consideration.

| Parameter               | Observation                                                                                                | Implication                                                                                               | Reference |
|-------------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Half-life (Oral vs. IV) | The half-life is considerably longer following oral administration compared to intravenous injection.      | This leads to longer sleeping times and a higher risk of accumulation and toxicity with oral dosing.      | [1]       |
| Metabolite Influence    | Administration of its metabolites can increase the half-life of intravenously administered Brallobarbital. | A metabolite, particularly formed after oral administration, inhibits the elimination of the parent drug. | [1]       |

# Pharmacodynamics Mechanism of Action

As a barbiturate, **Brallobarbital** exerts its effects on the central nervous system (CNS). The primary mechanism of action for barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to an increased duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[7][9] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit glutamate receptors, contributing to their profound CNS depressant effects.[7]





Click to download full resolution via product page

Diagram of the general mechanism of action for barbiturates at the GABA-A receptor.

# **Toxicology**

The available toxicological data for **Brallobarbital** is limited and often derived from studies on the combination product Vesparax® or from general knowledge of barbiturates.

#### **Acute Toxicity**

No specific LD50 values for **Brallobarbital** have been identified in the reviewed literature. However, case reports of Vesparax® poisonings indicate that as few as 10 tablets can be lethal.[6] Symptoms of acute barbiturate toxicity include CNS depression, respiratory depression, hypotension, and hypothermia.[10][11][12]

Tissue Concentrations in Fatal Vesparax® Intoxications



| Tissue                        | Brallobarbital<br>Concentration Range<br>(mg/kg or mg/L) | Secobarbital Concentration Range (mg/kg or mg/L) |
|-------------------------------|----------------------------------------------------------|--------------------------------------------------|
| Blood                         | 0.8 - 12.5                                               | 1.5 - 25.0                                       |
| Brain                         | 1.0 - 15.0                                               | 2.0 - 30.0                                       |
| Liver                         | 2.5 - 40.0                                               | 5.0 - 80.0                                       |
| Kidney                        | 1.5 - 20.0                                               | 3.0 - 40.0                                       |
| Muscle                        | 0.5 - 10.0                                               | 1.0 - 20.0                                       |
| Data from a study of 10 fatal |                                                          |                                                  |

Vesparax® intoxication cases.

[6]

### **Chronic Toxicity**

There are no specific studies on the chronic toxicity of **Brallobarbital**. Chronic use of barbiturates can lead to tolerance, physical dependence, and a severe withdrawal syndrome. [7]

## **Genotoxicity, Carcinogenicity, and Reproductive Toxicity**

Data in these areas for **Brallobarbital** are critically lacking.

- Genotoxicity: No studies on the mutagenic or clastogenic potential of Brallobarbital were found.
- Carcinogenicity: No long-term carcinogenicity bioassays of **Brallobarbital** have been reported.
- Reproductive and Developmental Toxicity: There is no available information on the effects of Brallobarbital on fertility, embryonic development, or postnatal development.

#### **Drug Interactions**



Barbiturates, including likely **Brallobarbital**, are potent inducers of hepatic microsomal enzymes, particularly cytochrome P450 enzymes.[7][8] This can lead to numerous drug interactions by increasing the metabolism of other drugs, potentially reducing their efficacy.

Furthermore, the hypnotic effects of **Brallobarbital** are additive with other CNS depressants, such as alcohol, benzodiazepines, and opioids.[7] In the context of Vesparax®, secobarbital and hydroxyzine were found to increase the half-life of **Brallobarbital**, indicating a pharmacokinetic interaction that exacerbates its toxicity.[1][3]



Click to download full resolution via product page

Diagram illustrating the key drug interactions of **Brallobarbital**.

#### **Experimental Protocols**

Detailed experimental protocols for the toxicological studies cited in this document are not available in the public domain. The information is primarily derived from abstracts and summaries of older research articles.

#### Conclusion

The available data on the toxicological profile of **Brallobarbital** are insufficient to perform a comprehensive risk assessment by modern standards. The key toxicological concerns are its potent CNS depressant effects, the peculiar pharmacokinetics leading to a prolonged half-life with oral administration, and its significant potential for drug interactions. The lack of data on



genotoxicity, carcinogenicity, and reproductive toxicity represents a major gap in our understanding of the full toxicological profile of this compound. Further research, should it be deemed necessary for historical or comparative purposes, would be required to address these critical data gaps.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Peculiar pharmacokinetics of brallobarbital as a source of complications in Vesparax intoxication PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brallobarbital Wikipedia [en.wikipedia.org]
- 3. Secobarbital/brallobarbital/hydroxyzine Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Brallobarbital | C10H11BrN2O3 | CID 68416 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Results of toxicological investigations on vesparax-poisonings (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barbiturate Wikipedia [en.wikipedia.org]
- 8. Barbiturates StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interaction of barbiturates with benzodiazepine receptors in the central nervous system -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Barbiturate Toxicity StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Barbiturate overdose Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Toxicological Profile of Brallobarbital: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196821#in-depth-toxicological-profile-of-brallobarbital]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com